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molecular formula C10H6Cl2N2 B1354678 3-Chloro-6-(3-chlorophenyl)pyridazine CAS No. 66548-94-5

3-Chloro-6-(3-chlorophenyl)pyridazine

Cat. No. B1354678
M. Wt: 225.07 g/mol
InChI Key: QRFJVCQGPISREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04112095

Procedure details

A mixture of 6.85 g of 3-chloro-6-(m-chlorophenyl)pyridazine, 100 ml. of n-butanol and 3.05 g. of hydrazine hydrate is refluxed overnight. The solvent is removed under vacuum to give a semi-solid. The solid is dissolved in a minimum of hot nitromethane. Cooling gives 3.5 g. of amorphous solid.
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([Cl:14])[CH:9]=2)=[CH:6][CH:7]=1.C(O)CCC.O.[NH2:21][NH2:22]>[N+](C)([O-])=O>[Cl:14][C:10]1[CH:9]=[C:8]([C:5]2[N:4]=[N:3][C:2]([NH:21][NH2:22])=[CH:7][CH:6]=2)[CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.85 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC(=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a semi-solid
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
gives 3.5 g

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)C=1N=NC(=CC1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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